molecular formula C6H9Cl2NOS B14391226 5,6-Dichloro-4-ethylthiomorpholin-3-one CAS No. 87904-93-6

5,6-Dichloro-4-ethylthiomorpholin-3-one

Cat. No.: B14391226
CAS No.: 87904-93-6
M. Wt: 214.11 g/mol
InChI Key: GBZVLXYHMBJCPC-UHFFFAOYSA-N
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Description

5,6-Dichloro-4-ethylthiomorpholin-3-one is a chemical compound with the molecular formula C6H9Cl2NOS It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-4-ethylthiomorpholin-3-one typically involves the chlorination of 4-ethylthiomorpholine followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the oxidation step may involve reagents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-4-ethylthiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5,6-Dichloro-4-ethylthiomorpholin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-4-ethylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-ethyl-5-fluoropyrimidine: Another heterocyclic compound with similar structural features.

    Thiomorpholine derivatives: Compounds with variations in the substituents on the thiomorpholine ring.

Uniqueness

5,6-Dichloro-4-ethylthiomorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

87904-93-6

Molecular Formula

C6H9Cl2NOS

Molecular Weight

214.11 g/mol

IUPAC Name

5,6-dichloro-4-ethylthiomorpholin-3-one

InChI

InChI=1S/C6H9Cl2NOS/c1-2-9-4(10)3-11-6(8)5(9)7/h5-6H,2-3H2,1H3

InChI Key

GBZVLXYHMBJCPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(SCC1=O)Cl)Cl

Origin of Product

United States

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